2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group, at position 6 with a methyl group, and at position 1 with an N-phenylacetamide moiety. The methyl group at position 6 may contribute to reduced steric hindrance compared to bulkier alkyl substituents, while the N-phenylacetamide moiety introduces hydrogen-bonding capabilities through the amide linkage .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-9-12-23-22(13-17)26(30)24(33(31,32)21-11-10-18(2)19(3)14-21)15-28(23)16-25(29)27-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZLIXIUNJYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.
Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with phenylacetamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, anticancer drug, and antimicrobial agent due to its unique structural features.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of novel polymers with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and quinoline groups play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs:
Key Comparisons
Sulfonyl Group Variations: The target’s 3,4-dimethylbenzenesulfonyl group increases steric bulk and lipophilicity compared to the unsubstituted benzenesulfonyl group in the compound. This substitution may enhance membrane permeability but could reduce solubility . ’s compound employs an N,4-dimethylphenylsulfonamido group, introducing additional nitrogen-based substitution.
However, ethyl may confer greater metabolic stability due to slower oxidation . ’s compound substitutes position 6 with fluoro, which introduces electronegativity and may enhance binding to electron-deficient targets. Fluorine’s small size also minimizes steric disruption .
Acetamide Modifications: The target’s N-phenyl group lacks the electron-withdrawing chlorine present in the compound’s 4-chlorophenyl. This difference may influence intermolecular interactions (e.g., π-π stacking vs. dipole interactions) . ’s compound features a benzyl carboxylate ester linked to a cyclopropyl-quinoline system. This structure likely acts as a prodrug, improving bioavailability but requiring enzymatic activation .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (logP) : The target compound’s logP is expected to be higher than the unsubstituted benzenesulfonyl analog () due to methyl groups but lower than the 4-chlorophenyl variant (Cl increases logP).
- Solubility : The 3,4-dimethylbenzenesulfonyl group may reduce aqueous solubility compared to the fluorine-containing compound, which benefits from polar carboxylate and halogen groups .
- Metabolic Stability : Ethyl () and cyclopropyl () groups are more resistant to oxidative metabolism than the target’s methyl group, suggesting shorter half-life for the target compound .
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide , also referred to as C655-0315 , is a synthetic organic molecule with a complex structure that includes a quinoline core, a sulfonamide substituent, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Anticancer Properties
Recent studies have indicated that compounds similar to C655-0315 exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their anti-proliferative activity against various cancer cell lines. A notable study reported that certain derivatives demonstrated effective inhibition of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 |
| 4j | Caco-2 | 5.87 ± 0.37 |
These findings suggest that C655-0315 may similarly influence cancer cell viability, potentially through mechanisms involving apoptosis induction.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are linked to tumor progression. Inhibitors targeting CA II and CA IX have shown promise in cancer therapy due to their role in regulating pH and promoting tumor growth. The KIs for these isoforms ranged from 2.6 nM to over 300 nM for various derivatives, indicating strong inhibitory potential .
The proposed mechanism of action for C655-0315 involves binding to specific enzymes or receptors, modulating their activity. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Case Studies
A case study on a related compound demonstrated its effectiveness in inducing apoptosis through the intrinsic mitochondrial pathway. This was evidenced by increased levels of active caspases and changes in protein expression profiles, suggesting that C655-0315 might follow similar pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
